

# (S)-Aranidipine: A Technical Guide to Physicochemical Properties for Experimental Application

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Compound of Interest		
Compound Name:	Aranidipine, (S)-	
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This document provides a comprehensive technical overview of the core physicochemical properties of (S)-Aranidipine, the pharmacologically active enantiomer of Aranidipine. Aranidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] While often supplied as a racemate, the (S)-enantiomer is reported to be 150 times more active than the (R)-enantiomer, making its specific properties crucial for targeted research and development.[3] This guide consolidates essential data, outlines standardized experimental protocols, and visualizes key mechanisms to support laboratory applications.

# **Physicochemical and Chemical Identity**

(S)-Aranidipine's identity and fundamental properties are summarized below. Data primarily corresponds to the racemic mixture, (±)-Aranidipine, unless specified otherwise, due to its common use and availability in literature.

Table 1: Summary of Physicochemical Properties of Aranidipine



Property	Value	Source(s)
IUPAC Name	3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2- nitrophenyl)-1,4- dihydropyridine-3,5- dicarboxylate	[4]
CAS Registry Number	86780-90-7 (Racemic Mixture)	[3][5][6]
Molecular Formula	C19H20N2O7	[2][3][6]
Molecular Weight	388.37 g/mol	[5][6]
Appearance	Light yellow to yellow solid; Yellow prisms from ethyl acetate/hexane	[5][7]
Melting Point	155 °C	[5]
Water Solubility	0.0112 mg/mL (Predicted)	[8]
logP (Octanol/Water)	2.71 (Predicted)	[8]
pKa (Strongest Acidic)	16.8 (Predicted)	[8]
pKa (Strongest Basic)	-6.6 (Predicted)	[8]

# **Solubility Profile**

The solubility of a compound is critical for designing in vitro assays and formulating in vivo delivery systems. Aranidipine is characterized by poor aqueous solubility.

Table 2: Solubility Data for Aranidipine



Solvent	Solubility <i>l</i> Concentration	Notes	Source(s)
Water	Insoluble	Predicted value: 0.0112 mg/mL	[8]
Dimethyl Sulfoxide (DMSO)	125 mg/mL (321.86 mM)	Requires sonication; use newly opened, hygroscopic DMSO for best results.	[7]
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	≥ 2.08 mg/mL (5.36 mM)	Yields a clear solution. Recommended for in vivo studies.	[7]
10% DMSO / 90% Corn Oil	≥ 2.08 mg/mL (5.36 mM)	Yields a clear solution. Recommended for in vivo studies.	[7]

Note: For in vivo experiments, it is recommended that working solutions are prepared freshly on the day of use as the compound can be unstable in solution.[7]

### **Experimental Protocols & Workflows**

Standardized protocols are essential for reproducing and comparing experimental results. The following sections detail common methodologies for determining key physicochemical parameters.

The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[9]

#### Methodology:

• Preparation: Add an excess amount of solid (S)-Aranidipine to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is necessary to ensure saturation.[9][10]



- Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[10][11]
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle.
   Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[10][12]
- Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
- Analysis: Analyze the concentration of (S)-Aranidipine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility.

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